2-[(Dec-2-yn-1-yl)oxy]oxane
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Overview
Description
2-[(Dec-2-yn-1-yl)oxy]oxane is an organic compound that belongs to the class of oxanes It features a six-membered ring containing five carbon atoms and one oxygen atom, with a dec-2-yn-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dec-2-yn-1-yl)oxy]oxane typically involves the reaction of dec-2-yn-1-ol with tetrahydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The process involves the formation of a tetrahydropyranyl ether, which is a common protecting group for alcohols .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The purification of the product is typically achieved through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Dec-2-yn-1-yl)oxy]oxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can replace the dec-2-yn-1-yloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents are commonly used.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alkenes and alkanes.
Substitution: Formation of various substituted oxanes depending on the nucleophile used.
Scientific Research Applications
2-[(Dec-2-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Potential use in the study of enzyme mechanisms and interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Dec-2-yn-1-yl)oxy]oxane involves its ability to act as a protecting group for alcohols. The compound forms stable tetrahydropyranyl ethers, which can be selectively deprotected under acidic conditions to regenerate the parent alcohol . This property is valuable in multi-step organic synthesis where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A similar compound with a six-membered ring containing five carbon atoms and one oxygen atom.
2-[(Undec-2-yn-1-yl)oxy]oxane: Another oxane derivative with an undec-2-yn-1-yloxy substituent.
Uniqueness
2-[(Dec-2-yn-1-yl)oxy]oxane is unique due to its specific alkyne substituent, which imparts distinct reactivity and stability compared to other oxane derivatives. Its ability to form stable protecting groups for alcohols makes it particularly valuable in organic synthesis.
Properties
CAS No. |
88517-98-0 |
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Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
2-dec-2-ynoxyoxane |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h15H,2-7,9,11-14H2,1H3 |
InChI Key |
NSZSQEWGSFAPIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC#CCOC1CCCCO1 |
Origin of Product |
United States |
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